1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
Description
1-(1-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride is a synthetic organic compound featuring a propan-1-amine backbone substituted with a 1-methylimidazol-2-yl group and two hydrochloride counterions. Its molecular formula is C₇H₁₅Cl₂N₃ (molecular weight: 212.12 g/mol) . The dihydrochloride salt enhances water solubility, making it suitable for pharmacological and biochemical applications.
Properties
Molecular Formula |
C7H15Cl2N3 |
|---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-3-6(8)7-9-4-5-10(7)2;;/h4-6H,3,8H2,1-2H3;2*1H |
InChI Key |
CMLGXKHQQVGIPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=CN1C)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Imidazole Ring Construction
Recent advances in imidazole synthesis provide multiple methodologies applicable to the preparation of substituted imidazoles like 1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. One common approach involves condensation reactions between aldehydes and dicarbonyl compounds to form intermediate enones, which then undergo nucleophilic addition and cyclodehydration to yield the imidazole ring system. For example, condensation of an aldehyde with a dicarbonyl compound can produce an enone intermediate that, upon reaction with an N-hydroxy-imidamide, forms a 1-hydroxyimidazole, which can be further converted to the NH-imidazole core.
Installation of the Propan-1-amine Side Chain at C-2
The 2-position substitution on the imidazole ring with a propan-1-amine group can be introduced via nucleophilic substitution or coupling reactions. One reported method involves the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) in anhydrous N,N-dimethylformamide (DMF) to facilitate amide bond formation between the imidazole derivative and an appropriate amine-containing precursor. This approach allows for efficient attachment of the propan-1-amine moiety to the imidazole ring.
Alternatively, alkylation of the imidazole ring at C-2 with a suitable haloalkylamine or protected amine derivative followed by deprotection can be employed. This method requires careful control of reaction conditions to avoid over-alkylation or side reactions.
Preparation of the Dihydrochloride Salt
After obtaining the free base form of 1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, conversion to the dihydrochloride salt is typically achieved by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether. The dihydrochloride salt form improves the compound's stability, solubility, and handling properties.
Representative Synthetic Route Summary
Analytical and Research Data
- The coupling reaction using EDC·HCl and HOBt as activating agents in anhydrous DMF has been reported to provide good yields and purity of the amine-substituted imidazole derivatives.
- Structural confirmation of the synthesized compounds typically involves NMR spectroscopy, mass spectrometry, and elemental analysis to verify the substitution pattern and salt formation.
- The dihydrochloride salt form exhibits improved aqueous solubility and stability, facilitating further biological or pharmaceutical evaluation.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with the target molecule, differing in substituents, backbone length, or aromatic systems:
Biological Activity
1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride, also known by its CAS number 102570-18-3, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C7H15Cl2N3
- Molecular Weight : 212.12 g/mol
- CAS Number : 102570-18-3
- Purity : Typically available in high purity for research applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The imidazole ring is known for its role in binding to histamine receptors and other G-protein coupled receptors (GPCRs), which can influence several physiological processes.
Key Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways associated with neurotransmission and inflammation.
- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes linked to metabolic pathways, potentially affecting drug metabolism and efficacy.
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis .
Anticancer Properties
Imidazole derivatives have been investigated for their anticancer potential. Specific studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability and rapid metabolism. Studies indicate that the compound is quickly absorbed and distributed in biological systems, making it a candidate for therapeutic applications .
Safety and Toxicology
Safety assessments indicate that while the compound exhibits promising biological activity, it also poses potential toxicity risks. Toxicological studies have reported acute toxicity at high doses, necessitating careful dosage considerations in therapeutic contexts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a modified Mannich reaction may involve reacting 1-methylimidazole with a β-keto ester or propanal in the presence of an amine source under acidic conditions. A reflux setup in polar aprotic solvents like DMF or DMSO (60–80°C, 5–12 hours) is typical .
- Optimization : Use factorial design (e.g., Box-Behnken) to test variables like temperature, solvent ratio, and catalyst loading. Monitor progress via TLC or HPLC. Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, methanol/dichloromethane eluent) .
Q. How should researchers characterize the structure and purity of this compound?
- Structural Confirmation :
- NMR : Analyze - and -NMR spectra for imidazole proton signals (δ 7.0–7.5 ppm) and methyl/amine groups.
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] for CHNCl: ~218.1).
- Elemental Analysis : Verify Cl content (~32.5%) to confirm dihydrochloride formation .
- Purity Assessment : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm. Purity ≥95% is acceptable for most studies.
Q. What are the stability and storage requirements for this compound?
- Stability : The dihydrochloride salt is hygroscopic. Store in airtight containers under inert gas (N/Ar) at –20°C. Avoid exposure to light, moisture, or high temperatures (>40°C).
- Monitoring : Conduct periodic FT-IR analysis to detect decomposition (e.g., loss of NH or Cl peaks) .
Advanced Research Questions
Q. How can this compound be evaluated as a potential allosteric modulator of GPCRs, and what experimental models are suitable?
- Mechanistic Screening :
- In Vitro Binding Assays : Use radiolabeled ligands (e.g., -NMS for muscarinic receptors) to assess displacement in CHO-K1 cells expressing target GPCRs. Compare EC values with orthosteric agonists/antagonists .
- Functional Assays : Measure cAMP accumulation (G-coupled receptors) or calcium flux (G-coupled) in HEK293 cells. Include positive/negative controls (e.g., forskolin for cAMP) .
Q. How can contradictory bioactivity data across studies be resolved?
- Case Example : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Resolution Strategy :
- Standardization : Replicate assays under identical conditions (e.g., 1 mM ATP, pH 7.4).
- Meta-Analysis : Pool data from multiple studies using Bayesian statistics to identify outliers or confounding variables .
- Structural Studies : Perform X-ray crystallography or molecular docking to confirm binding modes and rule off-target effects .
Q. What computational tools are recommended for predicting the compound’s reactivity and pharmacokinetics?
- Reactivity Prediction :
- DFT Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., amine protonation or chloride dissociation).
- pKa Estimation : Employ ChemAxon or ACD/Labs to predict basicity (imidazole N: pKa ~6.5–7.0; amine: pKa ~9.0) .
- ADME Profiling :
- SwissADME : Predict logP (~1.2), solubility (moderate), and blood-brain barrier permeability (low).
- CYP450 Inhibition : Test in vitro with human liver microsomes (e.g., CYP3A4 inhibition risk) .
Methodological Notes
- Safety : Handle the compound in a fume hood; wear nitrile gloves and goggles. Refer to SDS for emergency measures (e.g., eye rinse with 0.9% saline) .
- Data Reproducibility : Document batch-specific variations (e.g., recrystallization solvent purity) and use internal standards in analytical workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
